(E)-N'-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide
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Overview
Description
This compound features a furan ring substituted with a bromine atom, a methoxy group, and two nitro groups on a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 5-bromofuran-2-carbaldehyde and 4-methoxy-3,5-dinitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: It may find applications in the development of new dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide is not well-documented. its potential bioactivity could involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-((5-chlorofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide
- (E)-N’-((5-fluorofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide
- (E)-N’-((5-iodofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide
Uniqueness
(E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide is unique due to the presence of the bromine atom on the furan ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-4-methoxy-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O7/c1-24-12-9(17(20)21)4-7(5-10(12)18(22)23)13(19)16-15-6-8-2-3-11(14)25-8/h2-6H,1H3,(H,16,19)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNSEFUDSUDSW-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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